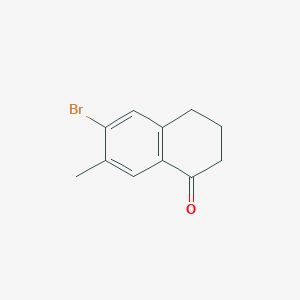

6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one, also known as 6-bromo-7-methylnaphthalene-1-one, is a synthetic compound used in a variety of scientific research applications. It is a derivative of naphthalene, a hydrocarbon found in coal tar, and is structurally similar to a variety of other compounds. In recent years, 6-bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one has been used in various research applications, such as drug discovery and development, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Molecular Structure

The compound 6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one is closely related to the field of organic synthesis, where it can be involved in complex reactions leading to novel molecular structures. For instance, the oxidation reactions and synthesis of related compounds demonstrate the utility of similar structures in creating new molecules with potential applications in materials science and chemistry. A study highlights the synthesis of a complex spiro compound through reactions involving a similar dihydronaphthalen-1(2H)-one structure, showcasing its role in forming intricately structured molecules with unique properties (Malkova et al., 2014).

Antimicrobial Applications

Compounds structurally related to 6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one have been explored for their antimicrobial properties. Research into aquatic fungi has led to the discovery of new metabolites with potential antimicrobial activities, indicating the broader applicability of such structures in developing new antimicrobial agents (Sun et al., 2011).

Cytoprotective Effects

Studies have also investigated the cytoprotective effects of dihydronaphthalenones, compounds with a core structure similar to 6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one. These compounds have been found to exhibit protective effects against oxidative damage in cell models, suggesting potential applications in the development of therapeutic agents aimed at mitigating oxidative stress (Kil et al., 2018).

Catalytic Applications in Synthesis

The structural framework of 6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one lends itself to catalytic applications in organic synthesis. A particular study demonstrates the use of a related dihydronaphthalene scaffold in rhodium-catalyzed cycloaddition reactions, highlighting its utility in constructing complex molecular architectures through efficient catalytic processes (Fang et al., 2009).

Bcl-2 Inhibitors for Anticancer Research

In the realm of anticancer research, derivatives of 3,4-dihydronaphthalen-1(2H)-one, a structure akin to 6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one, have been synthesized and evaluated as Bcl-2 inhibitors. These studies are crucial in the search for novel therapeutic agents capable of modulating apoptotic pathways for cancer treatment (Wang et al., 2017).

properties

IUPAC Name |

6-bromo-7-methyl-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABYDNGVZLVNEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2=O)C=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2800123.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2800125.png)

![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800128.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2800136.png)

![N-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2800137.png)

![Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate](/img/structure/B2800141.png)